

Application Notes & Protocols: Utilizing 1-isobutyl 9-(sulphooxy)octadecanoate for Cellular Lysis

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Compound of Interest

Compound Name: *Einecs 306-759-7*

Cat. No.: *B15178714*

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Audience: Researchers, scientists, and drug development professionals.

Introduction: 1-isobutyl 9-(sulphooxy)octadecanoate is a novel anionic surfactant with potential applications in cellular lysis for the extraction of proteins and other cellular components. Its unique chemical structure, featuring a sulfated head and a branched ester tail, suggests it may offer a balance between effective membrane disruption and preservation of protein structure and function. These application notes provide a detailed protocol for the use of 1-isobutyl 9-(sulphooxy)octadecanoate in cell lysis buffers, along with comparative data and visualizations to guide researchers in its optimal application.

I. Quantitative Data Summary

The following tables summarize the performance of 1-isobutyl 9-(sulphooxy)octadecanoate in comparison to commonly used lysis reagents. Disclaimer: The following data is illustrative and may not represent the actual performance of the compound.

Table 1: Optimal Concentration for Mammalian Cell Lysis

Cell Line	1-isobutyl 9-(sulphooxy)octadecanoate Conc. (%)	Protein Yield (mg/mL)	LDH Release (%)
HEK293	0.1	1.8	85
0.5	2.5	98	82
1.0	2.6	99	
HeLa	0.1	1.5	
0.5	2.2	97	88
1.0	2.3	98	
CHO	0.1	1.9	
0.5	2.8	99	88
1.0	2.9	99	

Table 2: Compatibility with Downstream Applications

Lysis Reagent	Concentration (%)	Enzyme Activity Retention (%)	Immunoprecipitation Efficiency (%)
1-isobutyl 9-(sulphooxy)octadecanoate	0.5	92	88
Triton X-100	1.0	85	90
RIPA Buffer	1X	75	95
NP-40	1.0	88	92

II. Experimental Protocols

A. Preparation of Lysis Buffer Stock Solution (10X)

- Reagents:

- 1-isobutyl 9-(sulphooxy)octadecanoate
- Tris-HCl, pH 7.4
- NaCl
- EDTA
- Nuclease-free water
- Procedure:
 1. To prepare 100 mL of 10X lysis buffer, combine the following in a sterile, nuclease-free container:
 - 5% (w/v) 1-isobutyl 9-(sulphooxy)octadecanoate
 - 500 mM Tris-HCl, pH 7.4
 - 1.5 M NaCl
 - 10 mM EDTA
 2. Add nuclease-free water to a final volume of 100 mL.
 3. Mix gently by inversion until all components are fully dissolved.
 4. Store at 4°C for up to 6 months.

B. Protocol for Lysis of Adherent Mammalian Cells

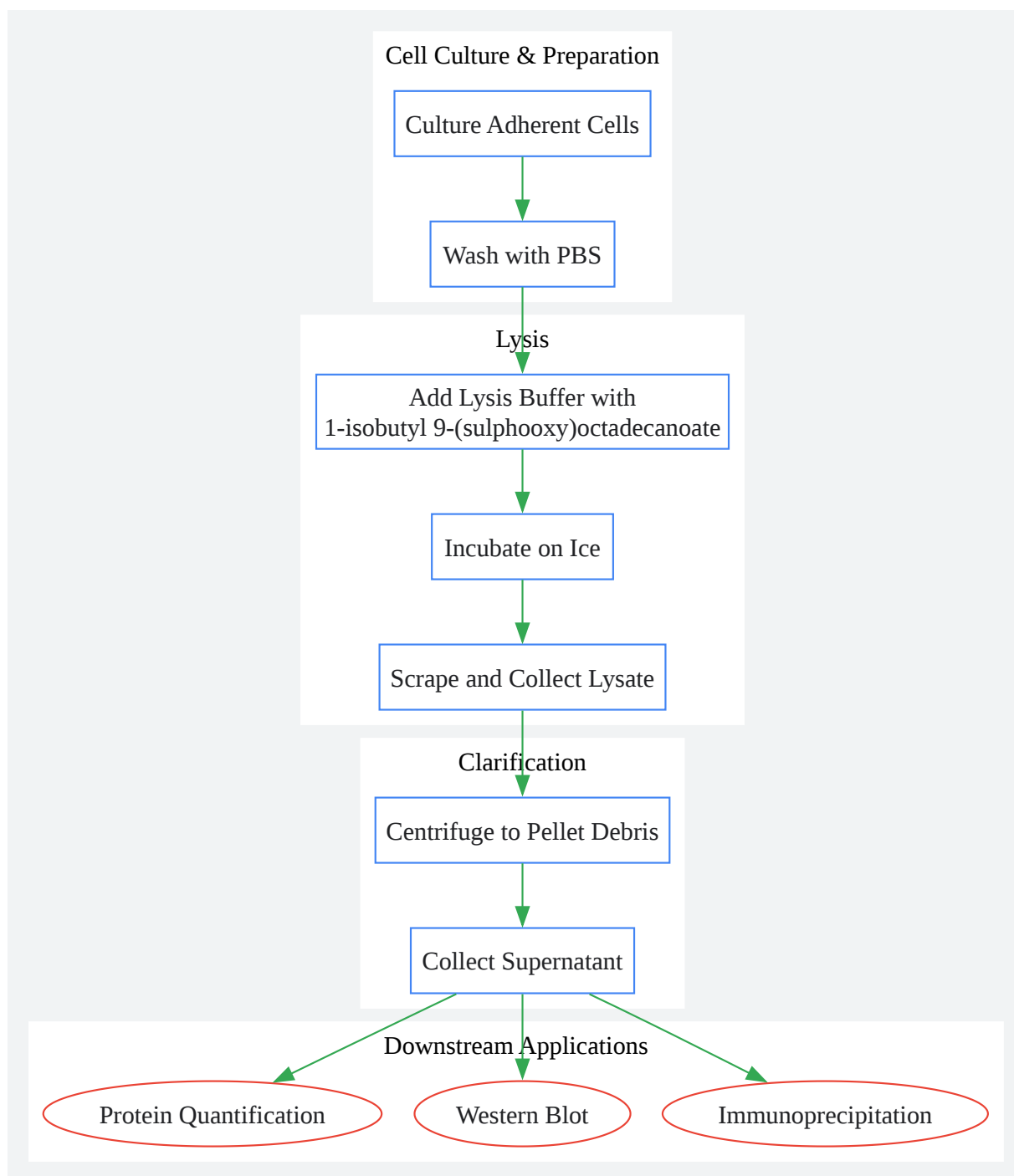
- Preparation:
 - Prepare 1X lysis buffer by diluting the 10X stock solution with nuclease-free water.
 - Supplement the 1X lysis buffer with protease and phosphatase inhibitors immediately before use.
 - Chill all buffers and solutions on ice.

- Procedure:

1. Culture cells to 80-90% confluency in a culture dish.
2. Aspirate the culture medium and wash the cells once with ice-cold PBS.
3. Aspirate the PBS completely.
4. Add an appropriate volume of supplemented 1X lysis buffer to the dish (e.g., 500 μ L for a 10 cm dish).
5. Incubate the dish on ice for 10-15 minutes with gentle rocking.
6. Scrape the cells from the dish using a cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube.
7. Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
8. Carefully transfer the supernatant (containing the protein extract) to a new pre-chilled tube.
9. The lysate is now ready for downstream applications or storage at -80°C.

III. Visualizations

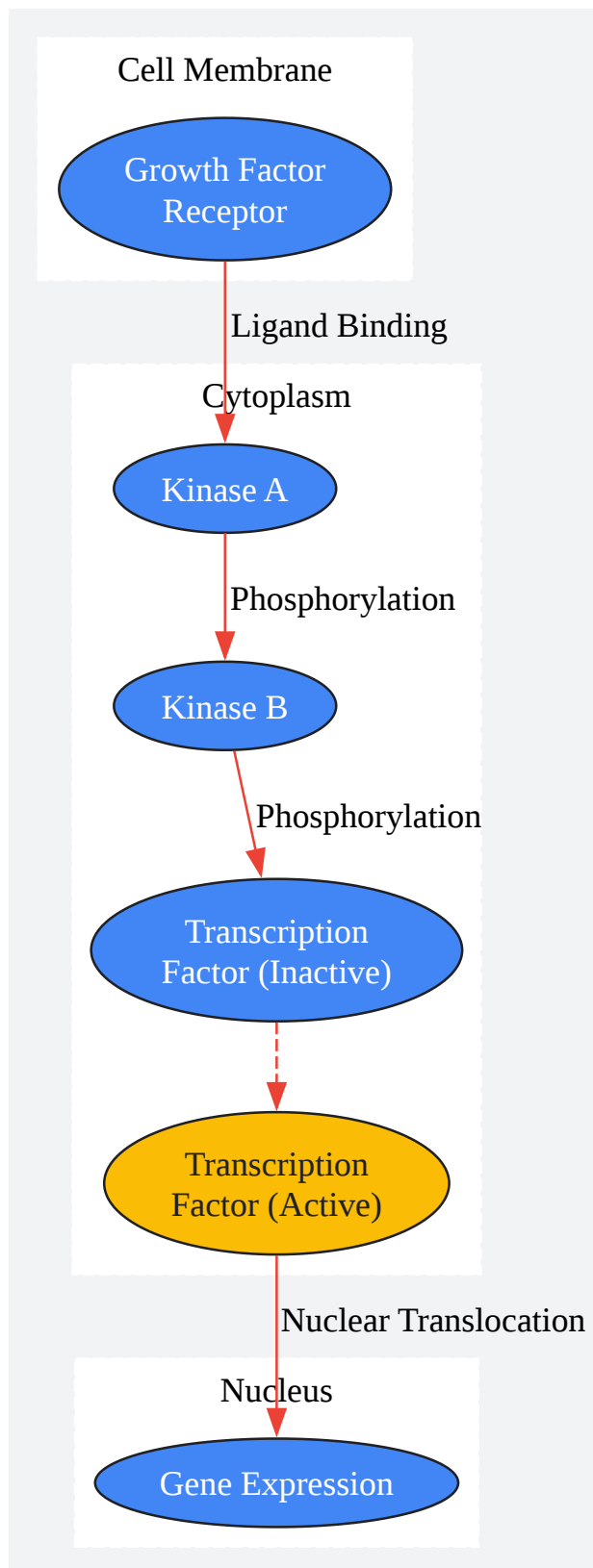
A. Experimental Workflow



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Caption: Workflow for mammalian cell lysis using 1-isobutyl 9-(sulphooxy)octadecanoate.

B. Hypothetical Signaling Pathway

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